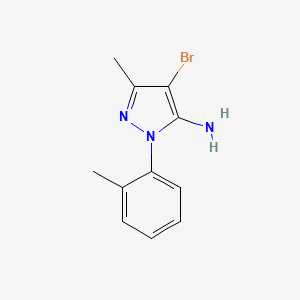

![molecular formula C21H44N2O B8685042 N-[3-(dimethylamino)propyl]hexadecan-1-amide CAS No. 39669-97-1](/img/structure/B8685042.png)

N-[3-(dimethylamino)propyl]hexadecan-1-amide

Vue d'ensemble

Description

N-[3-(dimethylamino)propyl]hexadecan-1-amide is a compound that serves as an important intermediate in the synthesis of amphoteric and quaternary ammonium surfactants. These surfactants are widely used in household and personal care products, such as softeners, conditioners, disinfectants, and hair masks .

Méthodes De Préparation

N-[3-(dimethylamino)propyl]hexadecan-1-amide can be synthesized by reacting palmitic acid with dimethylaminopropylamine (DMAPA). The reaction is typically carried out in a simple calorimeter at elevated temperatures, such as 373.15 K, to ensure a significant extent of reaction . The reagents are often diluted with acetone to facilitate the reaction, and the extent of the reaction can be determined using gas chromatography .

Analyse Des Réactions Chimiques

N-[3-(dimethylamino)propyl]hexadecan-1-amide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: It can also undergo reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.

Substitution: Substitution reactions involving this compound typically involve the replacement of functional groups with other substituents.

Applications De Recherche Scientifique

N-[3-(dimethylamino)propyl]hexadecan-1-amide has a wide range of scientific research applications:

Biology: The compound’s amphoteric nature makes it useful in biological studies, particularly in the study of cell membranes and interactions with other biomolecules.

Mécanisme D'action

The mechanism of action of N-[3-(dimethylamino)propyl]hexadecan-1-amide involves its interaction with various molecular targets and pathways. As an amphoteric surfactant, it can interact with both anionic and cationic species, facilitating the formation of micelles and other structures. This property is particularly useful in reducing the micelle concentration in formulations, thereby providing mildness to the eye and skin .

Comparaison Avec Des Composés Similaires

N-[3-(dimethylamino)propyl]hexadecan-1-amide can be compared with other similar compounds, such as:

Hexadecanamide: A simpler amide without the dimethylamino propyl group, used in different applications.

N-(3-(dimethylamino)propyl)amide: Similar in structure but with different chain lengths and properties.

Quaternary ammonium surfactants: These compounds have a permanent positive charge and are used in similar applications but can cause skin irritation.

This compound stands out due to its amphoteric nature, which provides compatibility with both anionic and cationic surfactants, making it a versatile and valuable compound in various applications .

Propriétés

Numéro CAS |

39669-97-1 |

|---|---|

Formule moléculaire |

C21H44N2O |

Poids moléculaire |

340.6 g/mol |

Nom IUPAC |

N-[3-(dimethylamino)propyl]hexadecanamide |

InChI |

InChI=1S/C21H44N2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(24)22-19-17-20-23(2)3/h4-20H2,1-3H3,(H,22,24) |

Clé InChI |

BDHJUCZXTYXGCZ-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCCCCCCC(=O)NCCCN(C)C |

Description physique |

Liquid |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,6-Ethylenedioxybicyclo[3.3.1]nonan-2-one](/img/structure/B8684968.png)

![2-[4-(2-Ethoxyethyl)-2-methylphenoxy]ethan-1-amine](/img/structure/B8684991.png)

![2-{4-[(Butan-2-yl)oxy]phenoxy}propan-1-ol](/img/structure/B8684994.png)

![6-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylic acid](/img/structure/B8685032.png)